Cas no 941927-44-2 (3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea)

3-(1-Methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea is a synthetic urea derivative featuring a substituted indole and pyridine moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. Its unique structure, combining a methylated indole core with a pyridyl urea group, allows for selective interactions with target proteins, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability and synthetic accessibility further enhance its utility in pharmaceutical research. Its well-defined chemical properties facilitate precise modifications, enabling tailored applications in drug discovery and biochemical investigations.
3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea structure
941927-44-2 structure
Product Name:3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea
CAS No:941927-44-2
MF:C15H14N4O
MW:266.297862529755
CID:5501117
Update Time:2025-10-28

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methylindol-3-yl)-3-pyridin-2-ylurea
    • Urea, N-(1-methyl-1H-indol-3-yl)-N'-2-pyridinyl-
    • 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea
    • Inchi: 1S/C15H14N4O/c1-19-10-12(11-6-2-3-7-13(11)19)17-15(20)18-14-8-4-5-9-16-14/h2-10H,1H3,(H2,16,17,18,20)
    • InChI Key: NXDGDAJBEQTAFP-UHFFFAOYSA-N
    • SMILES: N(C1C2=C(N(C)C=1)C=CC=C2)C(NC1=NC=CC=C1)=O

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 390.9±17.0 °C(Predicted)
  • pka: 13.16±0.70(Predicted)

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3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea Related Literature

Additional information on 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea

Introduction to 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea (CAS No. 941927-44-2) in Modern Chemical and Pharmaceutical Research

3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea, identified by its CAS number 941927-44-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This heterocyclic urea derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular biology. The compound’s molecular framework, featuring a combination of indole and pyridine moieties linked through a urea functional group, positions it as a promising candidate for further exploration in medicinal chemistry.

The structural composition of 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea is meticulously designed to interact with biological targets, making it a valuable scaffold for developing novel therapeutic agents. The indole ring, known for its presence in numerous bioactive molecules, contributes to the compound’s ability to engage with biological systems. Meanwhile, the pyridine moiety enhances its solubility and bioavailability, critical factors in pharmaceutical development. The urea group serves as a key pharmacophore, enabling hydrogen bonding interactions that are essential for binding to biological receptors.

In recent years, the demand for innovative therapeutic solutions has driven extensive research into small molecule compounds like 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea. Its potential applications span across various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The compound’s ability to modulate biological pathways makes it a compelling subject for further investigation.

One of the most exciting aspects of 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea is its versatility in chemical modification. Researchers have leveraged this flexibility to synthesize analogs with enhanced pharmacological properties. For instance, modifications to the indole or pyridine rings can alter the compound’s binding affinity and selectivity towards specific targets. Such structural adjustments are crucial in optimizing drug candidates for clinical efficacy.

The synthesis of 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea involves multi-step organic reactions that highlight the compound’s synthetic accessibility. Advanced synthetic methodologies have been employed to ensure high yield and purity, making it feasible for large-scale production. These techniques include palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, which are standard practices in modern pharmaceutical chemistry.

Recent studies have begun to uncover the mechanistic insights of 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea’s interactions with biological systems. Preliminary findings suggest that the compound exerts its effects by modulating key signaling pathways involved in disease progression. For example, its ability to inhibit certain kinases has been observed in vitro, indicating potential therapeutic benefits in treating cancers driven by abnormal kinase activity.

The role of computational chemistry in understanding the behavior of 3-(1-methyl-1H-indol-3-yl)-1-(pyridin-2-yl)urea cannot be overstated. Molecular docking simulations and quantum mechanical calculations have provided valuable insights into its binding mode with biological targets. These computational approaches complement experimental data, allowing researchers to refine their hypotheses about the compound’s mechanism of action.

In conclusion, 3-(1-methyl-1H-indol-3-ylyl)-1-(pyridin-l-l'l'urea (CAS No. 94192744_62) represents a significant advancement in chemical and pharmaceutical research. Its unique structure, synthetic accessibility, and promising biological activities position it as a cornerstone in the development of novel therapeutics. As research continues to uncover new applications for this compound, its importance in addressing complex diseases will only grow.

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